1-(difluoromethyl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1H-pyrazole-5-carboxamide
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Overview
Description
1-(Difluoromethyl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1H-pyrazole-5-carboxamide is a compound of significant interest in the fields of chemistry and pharmacology This compound features a difluoromethyl group, which is known for its ability to enhance the biological activity and metabolic stability of molecules
Preparation Methods
The synthesis of 1-(difluoromethyl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, including the introduction of the difluoromethyl group and the formation of the pyrazole ring. One common method involves the difluoromethylation of a suitable precursor, followed by cyclization to form the pyrazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
1-(Difluoromethyl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to its target, while the pyrazole ring and other functional groups contribute to its overall activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
When compared to similar compounds, 1-(difluoromethyl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
Trifluoromethylated compounds: These compounds have a trifluoromethyl group instead of a difluoromethyl group, which can result in different biological activities.
Other pyrazole derivatives: Compounds with different substituents on the pyrazole ring may have varying properties and applications
Properties
Molecular Formula |
C13H13F2N3O4S |
---|---|
Molecular Weight |
345.32 g/mol |
IUPAC Name |
2-(difluoromethyl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13F2N3O4S/c1-2-23(21,22)8-3-4-11(19)9(7-8)17-12(20)10-5-6-16-18(10)13(14)15/h3-7,13,19H,2H2,1H3,(H,17,20) |
InChI Key |
MNMXACLPUGOPLW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)C2=CC=NN2C(F)F |
Origin of Product |
United States |
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